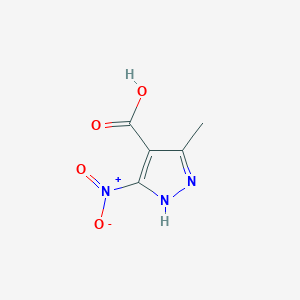![molecular formula C9H10N2NaO3+ B13845505 Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
Sodium;2-[(4-aminobenzoyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(4-aminobenzoyl)amino]acetic acid typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sodium salt is then obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Sodium;2-[(4-aminobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学研究应用
Sodium;2-[(4-aminobenzoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to renal function and plasma flow.
Medicine: Utilized as a diagnostic agent to measure renal plasma flow and excretory capacity.
Industry: Used in the production of various pharmaceuticals and diagnostic agents
作用机制
The primary mechanism of action of sodium;2-[(4-aminobenzoyl)amino]acetic acid involves its role as a diagnostic agent. It is administered to patients, and its excretion rate is measured to assess renal function. The compound is filtered by the kidneys and excreted in the urine, allowing for the measurement of renal plasma flow and excretory capacity .
相似化合物的比较
Sodium;2-[(4-aminobenzoyl)amino]acetic acid is unique due to its specific application in renal diagnostics. Similar compounds include:
Para-aminobenzoic acid (PABA): Used in the synthesis of folate and other pharmaceuticals.
Aminohippuric acid: Similar diagnostic applications but different molecular structure.
4-Aminosalicylic acid: Used in the treatment of tuberculosis
These compounds share some chemical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of this compound in renal diagnostics .
属性
分子式 |
C9H10N2NaO3+ |
|---|---|
分子量 |
217.18 g/mol |
IUPAC 名称 |
sodium;2-[(4-aminobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1 |
InChI 键 |
UNZMYCAEMNVPHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




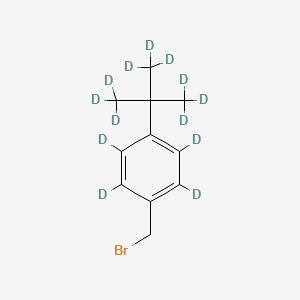
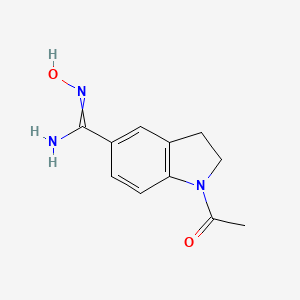
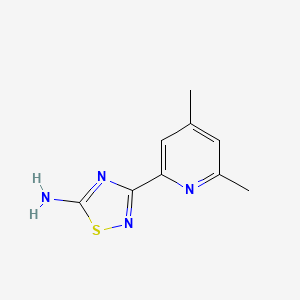
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
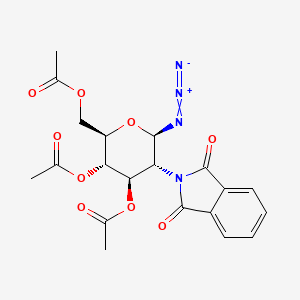
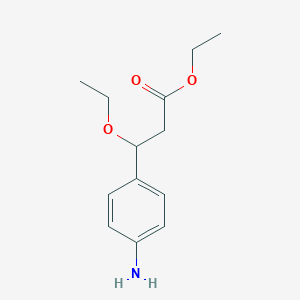
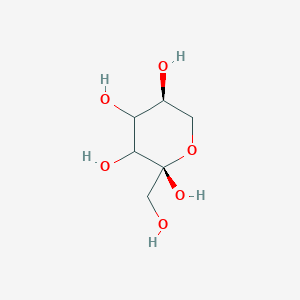
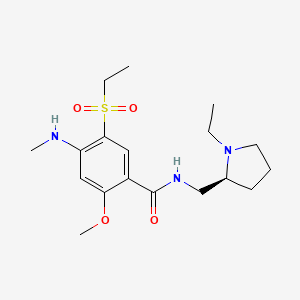
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
